molecular formula C33H38N4O8 B8081525 MC3482

MC3482

Cat. No.: B8081525
M. Wt: 618.7 g/mol
InChI Key: LDCYHYVNYRUUOL-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC3482 is a specific inhibitor of sirtuin 5 (SIRT5), a member of the sirtuin family of proteins that play a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. Sirtuin 5 is known for its role in desuccinylation, demalonylation, and deglutarylation of target proteins, which are important for cellular metabolism and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC3482 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

MC3482 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain the core structure of the compound .

Scientific Research Applications

MC3482 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of sirtuin 5 in various chemical reactions and pathways.

    Biology: Employed in research to understand the biological functions of sirtuin 5 and its impact on cellular processes such as autophagy and mitophagy.

    Medicine: Investigated for its potential therapeutic effects in conditions such as neuroinflammation, ischemic stroke, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 5 .

Mechanism of Action

MC3482 exerts its effects by specifically inhibiting the activity of sirtuin 5. The compound binds to the active site of sirtuin 5, preventing it from catalyzing the desuccinylation, demalonylation, and deglutarylation of target proteins. This inhibition leads to an increase in the levels of succinylated, malonylated, and glutarylated proteins, which can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sirtuin 5 Inhibitor 6
  • Sirtuin 5 Inhibitor 7
  • Sirtuin 5 Inhibitor 8
  • Sirtuin 5 Inhibitor 9

Uniqueness of MC3482

This compound is unique in its high specificity and potency as a sirtuin 5 inhibitor. Unlike other similar compounds, this compound does not affect the intracellular expression levels of sirtuin 5, making it a valuable tool for studying the specific functions of sirtuin 5 without off-target effects .

Biological Activity

MC3482 is a selective inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of proteins that play critical roles in cellular regulation, including metabolism, apoptosis, and autophagy. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound specifically inhibits SIRT5 by preventing its desuccinylation activity, which is crucial for regulating various metabolic pathways. SIRT5 primarily localizes to mitochondria and is involved in the modulation of mitochondrial function through post-translational modifications of key metabolic enzymes.

  • Inhibition Specificity : Research indicates that this compound effectively inhibits SIRT5 at a concentration of 50 µM, achieving approximately 42% inhibition without significantly affecting the activity of other sirtuins such as SIRT1 and SIRT3 . This specificity is vital for studying the role of SIRT5 without confounding effects from other sirtuins.

2.1 Autophagy and Mitophagy

This compound has been shown to influence autophagy and mitophagy, processes essential for cellular homeostasis and mitochondrial quality control.

  • Autophagy Induction : In studies involving MDA-MB-231 and C2C12 cell lines, treatment with this compound led to increased markers of autophagy (e.g., MAP1LC3B) and mitophagy (e.g., BNIP3) under conditions that induce ammonia production . The inhibition of SIRT5 resulted in elevated succinylation levels of glutaminase, a key enzyme in glutamine metabolism, which subsequently affected autophagic flux.

2.2 Impact on Mitochondrial Function

The inhibition of SIRT5 by this compound has been linked to improvements in mitochondrial function. For instance, studies have demonstrated that this compound can restore mitochondrial energy homeostasis in cells experiencing stress conditions .

  • Mitochondrial Protection : By inhibiting desuccinylation processes mediated by SIRT5, this compound helps protect against mitochondrial dysfunction and apoptosis, particularly in neuronal cells exposed to subarachnoid hemorrhage .

3.1 Study on Bovine Mammary Epithelial Cells

A study explored the effects of this compound on bovine mammary epithelial cells under ammonia-induced stress conditions. The findings revealed that:

  • Cells treated with this compound exhibited altered autophagic responses and apoptosis rates compared to control groups . The involvement of the PI3K/Akt/mTOR signaling pathway was highlighted as a significant mechanism through which SIRT5 regulates these processes.

3.2 Cancer Cell Lines

In pancreatic ductal adenocarcinoma (PDAC) models, this compound demonstrated selective activation of SIRT5 over other sirtuins, leading to reduced cell viability in tumor cells . This suggests potential therapeutic applications for this compound in cancer treatment by targeting metabolic pathways regulated by SIRT5.

4. Summary Table of Findings

Study Cell Type Concentration (µM) Key Findings
MDA-MB-2315042% inhibition of SIRT5; increased autophagic markers
Bovine Mammary Epithelial Cells20Altered apoptosis; involvement of PI3K/Akt/mTOR pathway
Neuronal Cells50Restoration of mitochondrial function post-injury
PDAC Cell LinesVariableReduced cell viability; selective activation of SIRT5

5. Conclusion

This compound serves as a potent tool for investigating the biological functions of SIRT5, particularly in relation to autophagy, mitochondrial function, and cancer biology. Its selective inhibition allows researchers to delineate the specific roles of SIRT5 in various cellular contexts, paving the way for potential therapeutic strategies targeting metabolic disorders and cancer.

Properties

IUPAC Name

(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYHYVNYRUUOL-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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